7-Methoxy-3,7-dimethyloct-1-ene
Description
Contextualization within Terpenoid and Ether Chemistry
The structural foundation of 7-Methoxy-3,7-dimethyloct-1-ene is rooted in the chemistry of acyclic monoterpenoids. Terpenoids are a large and diverse class of naturally occurring organic compounds derived from isoprene (B109036) units. The C10 framework of this compound is analogous to that of well-known monoterpenoids like citronellol (B86348) and dihydromyrcenol. nih.govgoogle.com For instance, the related compound 7-methoxy-3,7-dimethyloctanal (B1584254), also known as methoxycitronellal, is synthesized from citronellol, highlighting the close relationship between these synthetic fragrance compounds and their natural terpenoid precursors. google.comchemicalbook.com
The defining feature that distinguishes this compound is the presence of an ether functional group, specifically a methoxy (B1213986) group (-OCH3) at the C7 position. This ether linkage modifies the physicochemical properties of the parent terpenoid structure, influencing factors such as polarity, volatility, and odor profile. The study of such terpenoid ethers is significant as it allows for the fine-tuning of molecular properties for specific applications, particularly in the fragrance industry where subtle changes in structure can lead to vastly different scent characteristics.
Research has explored the reactivity of this compound, particularly its reactions with transition metals. For example, it has been shown to undergo catalytic oxidation at the vinyl group in the presence of rhodium(III) and iron(III) chlorides to yield the corresponding methyl ketone. rsc.org It can also be hydroformylated, a reaction that introduces a formyl group, further demonstrating its utility as a synthetic intermediate. rsc.org
Classification and Structural Features of this compound
From a classification standpoint, this compound is categorized as an acyclic unsaturated ether. Its structure consists of an eight-carbon chain (octene) with a double bond between C1 and C2. It features two methyl groups as substituents, one at C3 and another at C7. The key functional group is the methoxy group attached to the C7 carbon.
The presence of a chiral center at the C3 position means that this compound can exist as different stereoisomers. This stereochemistry can be a critical factor in its biological activity and sensory properties, a common theme in the chemistry of fragrances and other bioactive molecules.
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C11H22O |
| CAS Number | 53767-86-5 |
| Structural Feature | Description |
| Carbon Skeleton | Eight-carbon chain (octane) with a terminal double bond (ene). |
| Unsaturation | A carbon-carbon double bond between positions 1 and 2. |
| Methyl Groups | Located at positions 3 and 7. |
| Ether Group | A methoxy group (-OCH3) is attached to the carbon at position 7. |
| Chirality | A stereocenter exists at the carbon in position 3. |
Properties
IUPAC Name |
7-methoxy-3,7-dimethyloct-1-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O/c1-6-10(2)8-7-9-11(3,4)12-5/h6,10H,1,7-9H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBYNERMZLXALA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)OC)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30866358 | |
| Record name | 1-Octene, 7-methoxy-3,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30866358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53767-86-5 | |
| Record name | 7-Methoxy-3,7-dimethyl-1-octene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53767-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Octene, 7-methoxy-3,7-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053767865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Octene, 7-methoxy-3,7-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Octene, 7-methoxy-3,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30866358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methoxy-3,7-dimethyloct-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.391 | |
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Chemical Reactivity and Mechanistic Investigations of 7 Methoxy 3,7 Dimethyloct 1 Ene
Catalytic Oxidation Reactions of the Vinyl Group
The vinyl group of 7-Methoxy-3,7-dimethyloct-1-ene is susceptible to catalytic oxidation, yielding valuable ketone products. This transformation can be achieved using different catalytic systems, with rhodium-based and iron-cocatalyzed systems being of particular interest.
Rhodium-Catalyzed Oxidation Mechanisms
Rhodium catalysts are effective in promoting the oxidation of the terminal double bond in this compound. The reaction, typically carried out in the presence of an oxidizing agent, leads to the formation of a methyl ketone. The generally accepted mechanism involves the coordination of the rhodium catalyst to the vinyl group, followed by a series of steps that result in the cleavage of the double bond and the formation of the carbonyl group.
Iron-Cocatalyzed Systems
The catalytic oxidation of this compound can be efficiently achieved using a bimetallic system of rhodium(III) chloride and iron(III) chloride in the presence of oxygen. rsc.org This process selectively targets the vinyl group to produce the corresponding methyl ketone in good yield. rsc.org The presence of iron as a cocatalyst is crucial for the efficiency of the reaction.
Hydroformylation Reactions and Selectivity
Hydroformylation, also known as oxo synthesis, is a significant industrial process that introduces a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond. In the case of this compound, this reaction primarily targets the vinyl group.
Rhodium-Complex Catalysis in Olefin Hydroformylation
The hydroformylation of this compound can be effectively catalyzed by rhodium complexes, such as [RhH(CO)(PPh₃)₃]. rsc.org This reaction leads to the formation of an aldehyde, specifically targeting the terminal double bond to yield the corresponding aldehyde with the formyl group at the terminal carbon (–CMe·CH₂·CH₂·CHO). rsc.org This transformation proceeds in good yield, although some concurrent alkene isomerization may occur. rsc.org
Alkene Isomerization Studies
During catalytic reactions such as oxidation and hydroformylation, this compound can undergo isomerization. rsc.org This involves the migration of the double bond from the terminal position (1,2-position) to an internal position, resulting in a more substituted and thermodynamically stable alkene. Specifically, the isomerization from –CMe·CH:CH₂ to –CMe:CH·CH₃ has been observed as a competing reaction. rsc.org
Reactions with Transition Metal Salts (e.g., Palladium(II), Mercury(II), Rhodium(III), Thallium(III))
The reactivity of this compound with various transition metal salts has been investigated, revealing different reaction pathways and products depending on the metal and reaction conditions.
With rhodium(III) salts, as mentioned earlier, catalytic oxidation of the vinyl group occurs. rsc.org
Reactions with thallium(III) nitrate (B79036) have also been studied, although the specific outcomes for this compound are not detailed in the provided search results. However, for a related compound, 3,7-dimethylocta-1,6-diene, thallium(III) nitrate reacts at the internal double bond to cause methyl group migration and at the terminal double bond to induce cyclization, forming cyclopentane (B165970) derivatives. rsc.org This suggests that thallium(III) could potentially react with the methoxy-containing alkene in a complex manner.
Detailed studies on the reactions of this compound with palladium(II) and mercury(II) salts were not found in the provided search results.
Table of Reaction Products:
| Reactant | Catalyst/Reagent | Major Product(s) | Reference |
| This compound | RhCl₃–FeCl₃, O₂ | Methyl ketone | rsc.org |
| This compound | [RhH(CO)(PPh₃)₃] | Aldehyde (–CMe·CH₂·CH₂·CHO) | rsc.org |
| This compound | Catalytic conditions | Isomerized alkene (–CMe:CH·CH₃) | rsc.org |
Advanced Analytical Techniques for Structural Elucidation and Purity Assessment of 7 Methoxy 3,7 Dimethyloct 1 Ene
Spectroscopic Methods for Isomer Differentiation
Spectroscopic techniques are indispensable for the structural elucidation of organic molecules. They provide detailed information about the molecular framework, functional groups, and the connectivity of atoms. For a molecule such as 7-Methoxy-3,7-dimethyloct-1-ene, which has several structural isomers, these methods are crucial for unambiguous identification.
Two-Dimensional Nuclear Magnetic Resonance (2D NMR: COSY, HSQC)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds. While one-dimensional (1D) NMR provides information about the chemical environment of individual nuclei (¹H and ¹³C), two-dimensional (2D) NMR techniques reveal correlations between different nuclei, which is essential for assembling the complete molecular structure.
Correlation SpectroscopY (COSY) is a homonuclear 2D NMR technique that shows correlations between protons that are coupled to each other, typically through two or three bonds. In the COSY spectrum of this compound, cross-peaks would be observed between the protons of the vinyl group (H-1 and H-2) and the proton at the chiral center (H-3). Further correlations would be seen between H-3 and the adjacent methylene (B1212753) protons (H-4), and sequentially along the carbon chain.
Heteronuclear Single Quantum Coherence (HSQC) is a heteronuclear 2D NMR experiment that correlates the chemical shifts of protons directly attached to carbon atoms. nih.gov This is invaluable for assigning the signals in both the ¹H and ¹³C NMR spectra. For instance, the HSQC spectrum would show a correlation between the vinyl protons and their corresponding carbons (C-1 and C-2), the methine proton and its carbon (C-3), and the methoxy (B1213986) protons with the methoxy carbon. The absence of a correlation for the quaternary carbon (C-7) in the HSQC spectrum, as it has no attached protons, helps to confirm its assignment.
By combining the information from COSY and HSQC spectra, a detailed map of the proton-proton and proton-carbon connectivities can be constructed, allowing for the complete and unambiguous assignment of all ¹H and ¹³C chemical shifts. This is particularly useful in distinguishing it from isomers where the positions of the methoxy group or the double bond are different.
Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound
| Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Key COSY Correlations (¹H-¹H) | Key HSQC Correlations (¹H-¹³C) |
| 1 | ~114.5 | ~4.9-5.1 (m, 2H) | H-2, H-3 | C-1 |
| 2 | ~145.0 | ~5.7-5.9 (m, 1H) | H-1 | C-2 |
| 3 | ~36.0 | ~2.0-2.2 (m, 1H) | H-1, H-4, H-3' | C-3 |
| 3' (CH₃) | ~19.5 | ~0.95 (d, 3H) | H-3 | C-3' |
| 4 | ~35.5 | ~1.3-1.5 (m, 2H) | H-3, H-5 | C-4 |
| 5 | ~24.0 | ~1.2-1.4 (m, 2H) | H-4, H-6 | C-5 |
| 6 | ~42.0 | ~1.5-1.7 (m, 2H) | H-5 | C-6 |
| 7 | ~75.0 | - | - | - |
| 7' (CH₃) | ~22.0 | ~1.1 (s, 6H) | - | C-7' |
| OCH₃ | ~49.0 | ~3.2 (s, 3H) | - | OCH₃ |
Note: Predicted chemical shifts are based on analogous structures and general NMR principles. Actual experimental values may vary.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. This allows for the determination of the elemental composition of the molecule and its fragments, which is a powerful tool for confirming the molecular formula and aiding in structural elucidation.
For this compound (C₁₁H₂₂O), the expected exact mass of the molecular ion [M]⁺ would be calculated and compared to the experimentally measured value. A close match would confirm the elemental composition.
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. nih.gov Key fragmentation pathways for this compound would likely involve:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation for ethers. This would result in the loss of an alkyl radical.
McLafferty rearrangement: If sterically feasible, this rearrangement could occur, involving the transfer of a gamma-hydrogen to the oxygen atom followed by cleavage of the beta-bond.
Loss of a methoxy group: Cleavage of the C-O bond can lead to the loss of a methoxy radical (•OCH₃), resulting in a prominent peak.
Cleavage at the allylic position: The bond allylic to the double bond is weakened and can cleave to form a stable allylic cation.
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Possible Formula | Description |
| [M]⁺ | 170.1671 | C₁₁H₂₂O | Molecular Ion |
| [M-CH₃]⁺ | 155.1436 | C₁₀H₁₉O | Loss of a methyl group |
| [M-OCH₃]⁺ | 139.1487 | C₁₀H₁₉ | Loss of the methoxy group |
| [C₅H₁₁O]⁺ | 87.0810 | C₅H₁₁O | Alpha-cleavage at C6-C7 |
| [C₄H₇]⁺ | 55.0548 | C₄H₇ | Allylic cleavage |
Chromatographic Separation Techniques
Chromatographic techniques are essential for separating the components of a mixture, which is crucial for both the analysis of purity and for the preparative isolation of a compound.
High-Performance Liquid Chromatography (HPLC) for Compound Analysis and Preparative Separation
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis and purification of compounds. rsc.org For a relatively non-polar compound like this compound, reversed-phase HPLC is a suitable method. moravek.com In this mode, a non-polar stationary phase (like C18) is used with a more polar mobile phase.
For analytical purposes, HPLC can be used to determine the purity of a sample by separating the target compound from any impurities, such as starting materials, by-products, or isomers. A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of compounds with a range of polarities. researchgate.net
Preparative HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate larger quantities of the pure compound. This is particularly useful for obtaining a high-purity standard for further analysis or for use in specific applications.
Table 3: Typical HPLC Parameters for the Analysis of this compound
| Parameter | Typical Value/Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water; B: Acetonitrile or Methanol (B129727) |
| Gradient | e.g., 70% B to 100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV (at a low wavelength, e.g., 210 nm, as there is no strong chromophore) or Evaporative Light Scattering Detector (ELSD) |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for the separation and identification of volatile and semi-volatile compounds. nih.gov It is particularly well-suited for the analysis of fragrance compounds like this compound.
In GC, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, and a mass spectrum is generated for each component.
GC-MS is highly effective for determining the purity of a sample and for identifying and quantifying the components in a complex mixture. researchgate.net The retention time from the GC provides one level of identification, while the mass spectrum provides a molecular fingerprint that can be compared to spectral libraries for confirmation. This technique is also excellent for detecting and identifying isomeric impurities that may have very similar boiling points but different mass spectral fragmentation patterns.
Table 4: Typical GC-MS Parameters for the Analysis of this compound
| Parameter | Typical Value/Condition |
| GC Column | Non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of ~1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| MS Ion Source Temp. | 230 °C |
| MS Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
Biocatalytic and Enzymatic Transformations Involving Methoxy Containing Terpenoids
Microbial Transformation Pathways of Related Methoxy-Flavanone Structures
Microorganisms are well-equipped with enzymatic systems capable of modifying a wide array of chemical structures, including those of methoxy-flavanones. mdpi.com Studies on compounds like 7-methoxyflavanone (B1630992) have shown that filamentous fungi and bacteria can catalyze a variety of reactions. researchgate.netnih.gov These transformations often result in compounds that are difficult to produce through conventional chemical synthesis. mdpi.com
For instance, the microbial transformation of racemic 7-methoxyflavanone by different fungal strains yields diverse products. The fungus Aspergillus niger KB is known to reduce the carbonyl group of 7-methoxyflavanone. mdpi.comnih.gov In contrast, Aspergillus ochraceus 456 can produce both a reduced product and a hydroxylated derivative. mdpi.comnih.gov The bacterium Stenotrophomonas maltophilia KB2 has been shown to demethylate 7-methoxyflavanones and cleave the heterocyclic C ring. researchgate.net
The position and number of methoxy (B1213986) groups on the flavonoid skeleton have a marked influence on the rate and outcome of these biotransformations. mdpi.com This suggests that the enzymatic machinery of these microorganisms is highly sensitive to the substrate's structure.
The enzymatic reactions involved in the transformation of methoxy-flavanones are diverse and often regio- and stereoselective. mdpi.com
Reduction: Carbonyl group reduction is a common transformation. For example, Aspergillus niger KB reduces 7-methoxyflavanone to (±)-2,4-cis-7-methoxyflavan-4-ol, while Aspergillus ochraceus 456 produces (+)-2,4-trans-7-methoxyflavan-4-ol. mdpi.comnih.gov
Hydroxylation: The introduction of a hydroxyl group is another key modification. Aspergillus ochraceus 456 transforms 7-methoxyflavanone into 4'-hydroxy-7-methoxyflavone. mdpi.comnih.gov This hydroxylation can significantly enhance the antioxidant properties of the resulting molecule. mdpi.comnih.gov
O-Methylation and O-Demethylation: The addition or removal of a methyl group from a hydroxyl or methoxy group, respectively, is a critical step in the metabolism of these compounds. mdpi.commdpi.com O-demethylation of methoxyflavones can be carried out by cytochrome P450 enzymes. nih.gov Conversely, O-methylation of free hydroxyl groups can increase the metabolic stability and bioavailability of flavones. nih.gov
Hydrolysis: This involves the cleavage of bonds by the addition of water. In the context of flavonoids, this can include the opening of heterocyclic rings. researchgate.net
The products resulting from these enzymatic transformations of 7-methoxyflavanone have demonstrated higher antioxidant activity compared to the original substrate. nih.govnih.gov
Table 1: Microbial Transformation Products of 7-Methoxyflavanone
| Microorganism | Substrate | Product(s) | Transformation Type |
|---|---|---|---|
| Aspergillus niger KB | Racemic 7-methoxyflavanone | (±)-2,4-cis-7-methoxyflavan-4-ol | Carbonyl Reduction |
| Aspergillus ochraceus 456 | Racemic 7-methoxyflavanone | (+)-2,4-trans-7-methoxyflavan-4-ol, 4'-hydroxy-7-methoxyflavone | Carbonyl Reduction, Hydroxylation |
| Penicillium chermesinum 113 | Racemic 7-methoxyflavanone | 4,2'-dihydroxy-4'-methoxydihydrochalcone | Ring Opening |
Dehydratase-Mediated Olefin Formation from Tertiary Alcohols
The formation of alkenes (olefins) from alcohols is a fundamental reaction in organic chemistry known as dehydration. youtube.com In biological systems, this reaction is catalyzed by enzymes called dehydratases. The mechanism of dehydration can depend on the structure of the alcohol (primary, secondary, or tertiary). youtube.com
For secondary and tertiary alcohols, the dehydration reaction often proceeds via an E1 mechanism, which involves the formation of a carbocation intermediate. youtube.com Tertiary alcohols, such as the structural precursor to 7-Methoxy-3,7-dimethyloct-1-ene which would be a tertiary alcohol, are particularly susceptible to acid-catalyzed dehydration due to the stability of the resulting tertiary carbocation.
In a biosynthetic context, dehydratases can facilitate the formation of double bonds in terpenoid structures. For example, the conversion of 1,2-propanediol to 1-propanal, a key step in a designed metabolic pathway for 1-propanol (B7761284) production in E. coli, is catalyzed by a diol dehydratase. nih.govnih.gov This enzymatic dehydration is crucial for generating the aldehyde precursor to the final alcohol product. nih.gov The formation of the vinyl group in this compound could conceptually arise from a similar dehydratase-mediated transformation of a corresponding tertiary alcohol precursor.
Implications for Biosynthesis and Biotransformation of Terpenoids
The study of enzymatic and microbial transformations of methoxy-containing compounds like flavanones provides a valuable model for understanding the potential biological pathways involving methoxy-terpenoids such as this compound. researchgate.net Biotransformation offers an environmentally friendly and efficient alternative to chemical synthesis for producing novel and valuable compounds. researchgate.net
The principles learned from methoxy-flavanone transformations suggest that methoxy-terpenoids could be substrates for a range of enzymatic modifications, including hydroxylation, demethylation, and oxidation. mdpi.commdpi.com These modifications could alter their chemical properties and biological activities. For example, the introduction of hydroxyl groups could increase water solubility and change the sensory profile of a fragrance compound.
Furthermore, the understanding of dehydratase mechanisms is critical for elucidating the biosynthesis of unsaturated terpenoids. nih.gov The intricate network of enzymes within organisms, such as terpene synthases and cytochrome P450s, is responsible for the vast structural diversity of terpenoids found in nature. nih.gov The chemoenzymatic formation of new terpenoids through the use of terpene synthases on modified substrates highlights the potential for creating novel structures with unique properties. nih.govacs.org The development of sustainable methods for synthesizing terpenoids and their derivatives is an area of active research, driven by their importance in various industries. researchgate.net
Natural Occurrence and Biosynthetic Context of 7 Methoxy 3,7 Dimethyloct 1 Ene
Postulated Biosynthetic Pathways in Terpenoid Metabolism
Given the lack of evidence for its natural occurrence, a specific, naturally occurring biosynthetic pathway for 7-Methoxy-3,7-dimethyloct-1-ene has not been identified. However, it is possible to postulate a hypothetical pathway based on the well-established principles of terpenoid biosynthesis and subsequent modifications.
The fundamental building blocks of all terpenoids are isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). pnas.org These five-carbon units are synthesized through two primary pathways: the mevalonate (B85504) (MVA) pathway, which is predominant in higher plants and animals, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) or non-mevalonate pathway, which occurs in bacteria, algae, and plant plastids. youtube.com
For the formation of a C10 monoterpenoid backbone similar to that of this compound, one molecule of DMAPP and one molecule of IPP are condensed to form geranyl pyrophosphate (GPP). GPP is a key linear precursor for a vast array of monoterpenes.
The hypothetical formation of this compound in a biological system would necessitate several enzymatic steps following the synthesis of a suitable monoterpene precursor. A plausible precursor would be a hydroxylated monoterpene, such as a derivative of citronellol (B86348) or linalool. The biosynthesis could be envisioned as follows:
Formation of a Hydroxylated Monoterpene: An enzyme, likely a cytochrome P450 monooxygenase, would hydroxylate a monoterpene hydrocarbon at the C7 position. For instance, an enzyme could act on a precursor like 3,7-dimethyloct-1-ene to produce 3,7-dimethyloct-1-en-7-ol.
O-Methylation: The hydroxyl group at C7 would then be methylated. This reaction is typically catalyzed by an O-methyltransferase (OMT) enzyme, which would transfer a methyl group from a donor molecule, most commonly S-adenosyl-L-methionine (SAM), to the hydroxyl group, forming the methoxy (B1213986) ether.
While this pathway is biochemically plausible, it remains entirely theoretical. The enzymes required for these specific transformations to produce this compound have not been discovered. The more probable origin of this compound is through chemical synthesis, where a precursor molecule like citronellol or a related compound is chemically modified to introduce the methoxy group and the terminal alkene.
Future Research Directions and Unexplored Avenues for 7 Methoxy 3,7 Dimethyloct 1 Ene
Development of Novel Stereoselective Synthetic Routes
The synthesis of 7-Methoxy-3,7-dimethyloct-1-ene presents an opportunity for the development of innovative stereoselective methods. The presence of a chiral center at the C3 position necessitates precise control over the stereochemistry to produce enantiomerically pure forms, which can exhibit distinct biological and olfactory properties.
Future research is expected to move beyond classical approaches and explore modern asymmetric synthesis strategies. While direct stereoselective routes for this compound are not extensively documented, inspiration can be drawn from the synthesis of structurally related chiral molecules. rsc.org Methodologies such as organocatalysis, transition-metal-catalyzed asymmetric allylic alkylation, and enzymatic resolutions could provide elegant and efficient pathways to the desired stereoisomers. For instance, the development of chiral catalysts capable of discriminating between the prochiral faces of a suitable precursor would be a significant advancement.
Furthermore, the application of chemoenzymatic strategies, combining the selectivity of enzymes with the versatility of chemical synthesis, holds considerable promise. nih.gov This could involve the enzymatic resolution of a racemic intermediate or the use of genetically engineered enzymes to perform a key stereoselective transformation. Such approaches would not only yield the desired enantiopure product but also align with the principles of green chemistry.
A comparative analysis of potential future synthetic strategies is presented below:
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Asymmetric Organocatalysis | Metal-free, environmentally benign, high enantioselectivity. | Catalyst design and optimization for specific substrate. |
| Transition-Metal Catalysis | High turnover numbers, broad substrate scope. | Potential for metal contamination in the final product. |
| Chemoenzymatic Synthesis | High stereoselectivity, mild reaction conditions. | Enzyme stability and substrate specificity. |
Exploration of New Catalytic Applications and Reaction Architectures
The reactivity of the terminal olefin and the ether functionality in this compound makes it an interesting substrate for exploring novel catalytic transformations. Research in this area could uncover new reaction pathways and lead to the synthesis of a diverse range of derivatives with potential applications in materials science and fine chemical synthesis.
One documented study has shown that this compound can be catalytically oxidized at the vinyl group by a RhCl₃–FeCl₃ system to yield the corresponding methyl ketone. This same research also demonstrated its successful hydroformylation using a rhodium-based catalyst, which introduces a formyl group at the terminal carbon. nih.gov
Future investigations could expand on this by exploring other catalytic systems, including those based on more abundant and less expensive metals. The development of catalysts that can selectively functionalize other positions on the carbon backbone, such as the allylic position, would be a significant achievement. Moreover, the use of supramolecular catalysts could offer a biomimetic approach to control the regioselectivity and stereoselectivity of these transformations by encapsulating the substrate in a defined cavity. illinois.edu
Emerging areas such as photocatalysis and electrocatalysis could also be applied to this compound, potentially enabling unique and previously inaccessible transformations. For instance, a three-component catalytic amino etherification of alkenes, which has been demonstrated for other olefins, could be adapted to synthesize novel amino-ether derivatives of this terpenoid. nih.govacs.org
| Catalytic Transformation | Potential Products | Potential Applications |
| Selective Oxidation | Epoxides, diols, aldehydes, ketones | Fragrance ingredients, synthetic intermediates |
| Metathesis Reactions | Dimerized or cross-coupled products | Polymers, complex molecules |
| Asymmetric Hydrogenation | Chiral saturated ethers | Fine chemicals, pharmaceuticals |
In-depth Mechanistic Studies of Biotransformations for Novel Derivatives
The biotransformation of terpenoids using microorganisms and isolated enzymes is a powerful tool for producing novel, high-value compounds. mdpi.comnih.gov While direct biotransformation studies on this compound are limited, research on its structural analogs, such as citronellene and citronellol (B86348), provides a strong foundation for future exploration.
Fungi, such as Rhizopus oryzae, have been shown to metabolize citronellene and citronellol through various enzymatic reactions, including hydroxylation, dihydroxylation, and oxidative cyclization. longdom.orgresearchgate.net These processes yield a range of oxygenated derivatives, some of which are valuable fragrance compounds. longdom.org It is highly probable that this compound would undergo similar enzymatic transformations.
Future research should focus on screening a diverse range of microorganisms (bacteria, yeasts, and fungi) to identify those capable of transforming this compound. In-depth mechanistic studies of these biotransformations would involve identifying the specific enzymes responsible (e.g., cytochrome P450 monooxygenases) and elucidating the reaction pathways. nih.gov This knowledge could then be used to optimize the production of desired derivatives through metabolic engineering of the microbial host. mdpi.com
Furthermore, the antifungal properties of related compounds like citronellal (B1669106), which acts by disrupting ergosterol (B1671047) biosynthesis, suggest that the biotransformation products of this compound could also possess interesting biological activities. nih.govscielo.brresearchgate.net
| Biotransformation Reaction | Potential Products | Significance |
| Hydroxylation | Hydroxylated ethers | New fragrance compounds with altered polarity and scent profiles. |
| Epoxidation | Epoxidized ethers | Reactive intermediates for further chemical synthesis. |
| Glycosylation | Glycosides of hydroxylated derivatives | Increased water solubility and potentially modified biological activity. nih.gov |
Advanced Spectroscopic Characterization of Reaction Intermediates and Products
A thorough understanding of the chemical transformations of this compound requires the use of advanced spectroscopic techniques to characterize the structures of intermediates and final products, especially when dealing with complex mixtures and stereoisomers.
While standard techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamental, future research will benefit from the application of more specialized methods. For instance, two-dimensional NMR techniques (COSY, HSQC, HMBC) are crucial for unambiguously assigning the structure of new derivatives. researchgate.net High-resolution mass spectrometry (HRMS) is essential for confirming elemental compositions. researchgate.net
For chiral analysis, the development of methods to determine the enantiomeric purity and absolute configuration of stereoselective synthesis products is paramount. This can be achieved through chiral chromatography (GC or HPLC) or by using spectroscopic methods such as Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA). nih.govnih.govchromatographyonline.comrsc.org These chiroptical techniques provide detailed three-dimensional structural information and are powerful alternatives to X-ray crystallography, especially for non-crystalline samples. nih.govnih.gov
The table below summarizes the application of various spectroscopic techniques in the study of this compound and its derivatives.
| Spectroscopic Technique | Information Obtained |
| 1D and 2D NMR | Connectivity of atoms, stereochemical relationships. |
| High-Resolution Mass Spectrometry | Elemental composition, fragmentation patterns. |
| Chiral Chromatography | Enantiomeric excess, separation of stereoisomers. |
| Vibrational Circular Dichroism (VCD) | Absolute configuration of chiral molecules. |
| Raman Optical Activity (ROA) | Conformational analysis and absolute configuration in solution. rsc.org |
Q & A
Basic Research Questions
Q. How can researchers determine the molecular structure of 7-Methoxy-3,7-dimethyloct-1-ene using spectroscopic methods?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (e.g., -NMR and -NMR) to identify proton and carbon environments, infrared (IR) spectroscopy to detect functional groups (e.g., methoxy and alkene stretching bands), and mass spectrometry (MS) for molecular weight confirmation. For example, in -NMR, the methoxy group typically appears as a singlet near δ 3.2–3.5 ppm, while the terminal alkene protons (C1) show splitting patterns based on coupling constants .
Q. What are the established synthesis routes for this compound?
- Methodological Answer : A common approach involves alkylation of pre-functionalized intermediates. For instance, a two-step synthesis could include:
Alkylation : React a methyl-substituted alkene precursor with methoxy-protected reagents (e.g., MEMCl) under basic conditions (KCO or CsCO) in aprotic solvents like dichloromethane .
Deprotection : Use acid-catalyzed hydrolysis (e.g., HCl in THF/water) to remove protecting groups, followed by purification via silica gel chromatography .
Q. What safety protocols are recommended when handling this compound in laboratory settings?
- Methodological Answer : Adhere to guidelines from regulatory bodies like IFRA, which specify maximum allowable concentrations (e.g., 12 product categories with defined limits based on toxicity endpoints). Use fume hoods for volatile handling, wear nitrile gloves, and consult Safety Data Sheets (SDS) for spill management. Toxicity data discrepancies should be cross-referenced with RIFM assessments and peer-reviewed studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for this compound?
- Methodological Answer : Perform meta-analysis of existing studies (e.g., RIFM safety assessments, API publications) to identify variables such as exposure routes (dermal vs. inhalation) or model systems (in vitro vs. in vivo). Validate findings using standardized assays (e.g., OECD Test Guidelines for acute toxicity) and statistical tools like intraclass correlation coefficients (ICC) to assess reproducibility .
Q. What strategies optimize reaction conditions to improve the yield of this compound in multi-step syntheses?
- Methodological Answer : Use Design of Experiments (DoE) to screen variables (temperature, catalyst loading, solvent polarity). For example, in MEMCl-mediated alkylation ( ), iterative addition of i-PrNEt and MEMCl at 0°C improved yields from 63% to 86%. Kinetic studies (e.g., reaction monitoring via TLC or HPLC) can identify rate-limiting steps .
Q. How does this compound interact with indoor surfaces, and what advanced techniques characterize its adsorption behavior?
- Methodological Answer : Employ microspectroscopic imaging (e.g., AFM-IR or ToF-SIMS) to study surface adsorption on materials like glass or polymers. Measure partitioning coefficients () using gas chromatography and compare with computational models (e.g., COSMOtherm) to predict environmental fate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
